

LC-MS/MS methods for detecting D-Ribose-13C-3 labeled metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Ribose-13C-3**

Cat. No.: **B1161271**

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An authoritative guide to the quantitative analysis of **D-Ribose-13C-3** labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides researchers, scientists, and drug development professionals with a comprehensive application note and detailed experimental protocols.

Application Note

Introduction

D-ribose is a fundamental pentose sugar that serves as a critical structural component of essential biomolecules such as RNA, DNA, and energy-carrying molecules like adenosine triphosphate (ATP). It is synthesized primarily through the pentose phosphate pathway (PPP), a key branch of glucose metabolism. The use of stable isotope-labeled compounds, such as D-Ribose with a Carbon-13 (¹³C) label at a specific position (e.g., **D-Ribose-13C-3**), is a powerful technique in metabolic flux analysis (MFA). By tracing the path of the ¹³C label through various metabolic pathways, researchers can elucidate the dynamics of cellular metabolism, identify novel biomarkers, and understand the metabolic fate of therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate detection and quantification of these labeled metabolites in complex biological matrices.

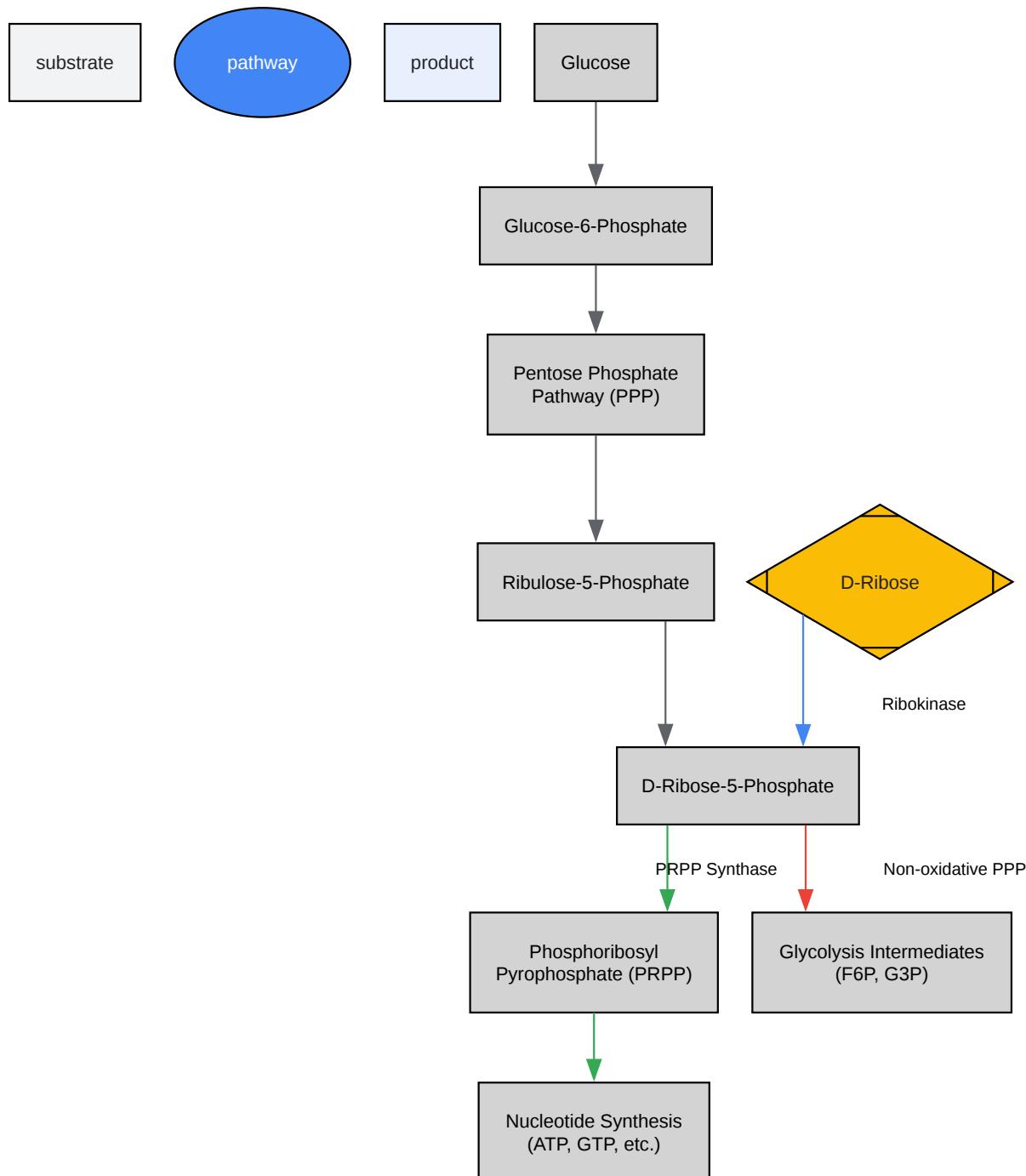
Principle of the Method

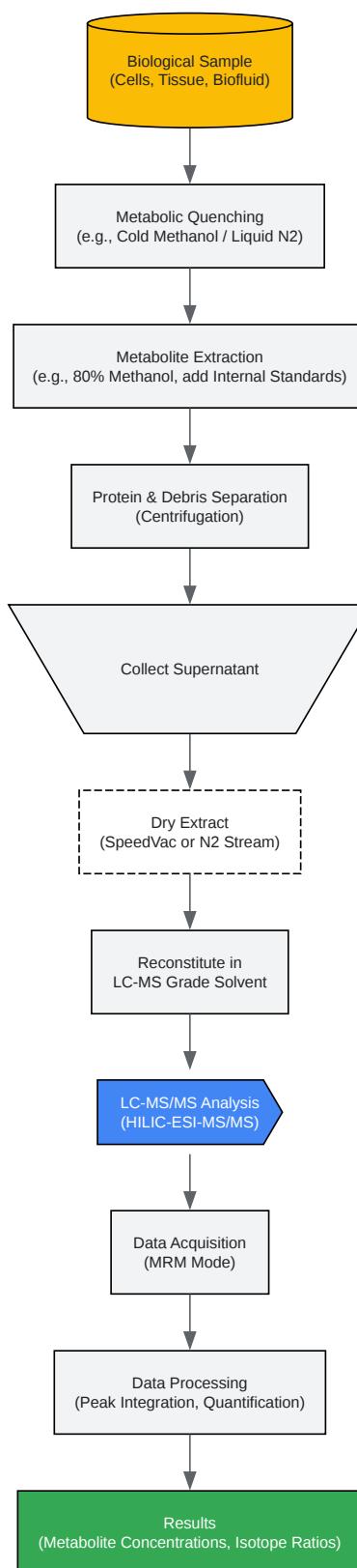
This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate polar metabolites, including D-Ribose and its downstream products, from complex biological extracts. The separated analytes are then introduced into a tandem mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (HRMS), operating in negative electrospray ionization (ESI) mode.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule, $[M-H]^-$) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and sensitivity. The incorporation of a ^{13}C atom in **D-Ribose-13C-3** results in a +1 Dalton mass shift in the precursor and any carbon-containing fragment ions, allowing for clear differentiation from its unlabeled (^{12}C) counterpart. This distinction is fundamental for calculating the mass isotopologue distribution (MID) and determining metabolic fluxes.

Metabolic Pathway of D-Ribose

D-Ribose is synthesized from glucose via the pentose phosphate pathway and is a central precursor for nucleotide synthesis.



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